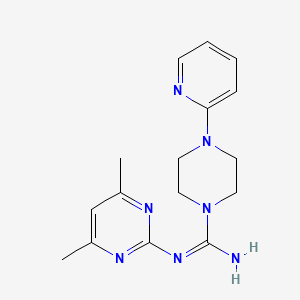![molecular formula C20H19N3O6 B11047632 4-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-1-(furan-2-ylmethyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B11047632.png)
4-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-1-(furan-2-ylmethyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-1-(furan-2-ylmethyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one” is a complex organic compound that features multiple functional groups, including methoxy, benzodioxole, furan, and pyrazolopyridine moieties. Compounds with such intricate structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “4-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-1-(furan-2-ylmethyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one” likely involves multiple steps, including the formation of the benzodioxole and furan rings, followed by their integration into the pyrazolopyridine framework. Typical synthetic routes may include:
Step 1: Formation of the benzodioxole ring through the reaction of catechol with methoxy-substituted aldehydes.
Step 2: Synthesis of the furan ring via cyclization reactions involving furfural or related compounds.
Step 3: Construction of the pyrazolopyridine core through multi-step reactions, possibly involving cyclization and condensation reactions.
Step 4: Coupling of the benzodioxole and furan moieties to the pyrazolopyridine core under specific conditions, such as the use of catalysts and controlled temperatures.
Industrial Production Methods
Industrial production of such a compound would require optimization of the synthetic route to ensure high yield and purity. This might involve:
Optimization of reaction conditions: Temperature, pressure, and solvent choice.
Use of catalysts: To enhance reaction rates and selectivity.
Purification techniques: Such as chromatography and recrystallization to isolate the desired product.
化学反応の分析
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific functional groups involved and the reaction conditions. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.
科学的研究の応用
Chemistry
Synthesis of novel compounds: As a building block for more complex molecules.
Catalysis: Potential use as a catalyst in organic reactions.
Biology
Drug discovery: Potential pharmacological activities, such as anti-inflammatory or anticancer properties.
Biochemical studies: Interaction with biological macromolecules.
Medicine
Therapeutic agents: Development of new drugs based on its structure.
Diagnostic tools: Use in imaging or as biomarkers.
Industry
Materials science: Development of new materials with unique properties.
Agriculture: Potential use as pesticides or herbicides.
作用機序
The mechanism by which the compound exerts its effects would depend on its interaction with specific molecular targets, such as enzymes or receptors. This might involve:
Binding to active sites: Inhibiting or activating enzymes.
Modulation of signaling pathways: Affecting cellular processes.
Interaction with DNA/RNA: Influencing gene expression.
類似化合物との比較
Similar Compounds
4-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-1-(furan-2-ylmethyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one: shares similarities with other benzodioxole and pyrazolopyridine derivatives.
Uniqueness
Unique structural features: Combination of benzodioxole, furan, and pyrazolopyridine moieties.
Distinct chemical properties: Resulting from the specific arrangement of functional groups.
特性
分子式 |
C20H19N3O6 |
|---|---|
分子量 |
397.4 g/mol |
IUPAC名 |
4-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-1-(furan-2-ylmethyl)-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-6-one |
InChI |
InChI=1S/C20H19N3O6/c1-25-15-6-13(17(26-2)19-18(15)28-10-29-19)12-7-16(24)22-20-14(12)8-21-23(20)9-11-4-3-5-27-11/h3-6,8,12H,7,9-10H2,1-2H3,(H,22,24) |
InChIキー |
MYMFGDJKSZNESN-UHFFFAOYSA-N |
正規SMILES |
COC1=C2C(=C(C(=C1)C3CC(=O)NC4=C3C=NN4CC5=CC=CO5)OC)OCO2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-benzyl-6-bromo-1-[(4-chlorophenyl)carbonyl]-1-ethyl-2-oxo-1,7b-dihydrocyclopropa[c]chromene-1a(2H)-carboxamide](/img/structure/B11047555.png)
![N-(4-Ethylphenyl)-2-[7-(2-methylphenyl)-2,5-dioxo-1,2,3,4,5,6,7,8-octahydro-3-quinolinyl]acetamide](/img/structure/B11047565.png)
![3-amino-N-[4-(diethylamino)phenyl]-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11047571.png)
![6-(2,6-Dimethoxyphenyl)-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11047574.png)
![1-[(Z)-1-(4-Acetylanilino)methylidene]-4,4,6,8-tetramethyl-4H-pyrrolo[3,2,1-IJ]quinolin-2-one](/img/structure/B11047575.png)
![N-[4-(5-ethyl-2H-tetrazol-2-yl)phenyl]-2-(1H-1,2,3-triazol-5-ylsulfanyl)acetamide](/img/structure/B11047582.png)
![3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-N-[2-(4-methoxyphenyl)ethyl]-3-(3,4,5-trimethoxyphenyl)propanamide](/img/structure/B11047586.png)

![5-amino-1-(5H-[1,2,4]triazino[5,6-b]indol-3-yl)pyrazole-4-carbonitrile](/img/structure/B11047589.png)
![2-[(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl]-N-[4-(ethylsulfamoyl)phenyl]acetamide](/img/structure/B11047590.png)

![3-{6-Methanesulfonyl-7-phenyl-[1,2,4]triazolo[1,5-A]pyrimidin-2-YL}pyridine](/img/structure/B11047599.png)
![3-(1,3-benzodioxol-5-yl)-N-(4-chlorophenyl)-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxamide](/img/structure/B11047624.png)
![5-([(3-Fluorophenyl)amino]methyl)-2-[(2-fluorophenyl)methyl]-2,3-dihydro-1H-1,2,4-triazol-3-one](/img/structure/B11047628.png)